4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide is a compound that features a benzoxadiazole ring substituted with a nitro group and an amino group, which is further connected to a benzenesulfonamide moiety. This compound is known for its fluorescent properties and is widely used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide typically involves the following steps:
Amination: The substitution of an amino group at the desired position on the benzoxadiazole ring.
Sulfonamide Formation: The reaction of the aminobenzoxadiazole with benzenesulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenated compounds and bases such as sodium hydroxide.
Major Products Formed
Reduction: The major product formed is the corresponding amino derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide involves its ability to act as a fluorescent probe. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a marker in various assays. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine
- N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)-methyl]amino palmitoyl Coenzyme A
- 1-palmitoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-[phospho-rac-(1-glycerol)]
Uniqueness
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide is unique due to its specific structure, which combines a benzoxadiazole ring with a benzenesulfonamide moiety. This combination imparts distinct fluorescent properties and makes it suitable for a wide range of applications in scientific research.
Properties
IUPAC Name |
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O5S/c13-23(20,21)8-3-1-7(2-4-8)14-10-6-5-9-11(16-22-15-9)12(10)17(18)19/h1-6,14H,(H2,13,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUGZQPBHGZSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.